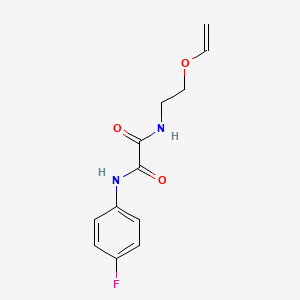![molecular formula C12H17NO5 B4978718 2-[(4-Ethoxycarbonyl-2,5-dimethylfuran-3-yl)methylamino]acetic acid](/img/structure/B4978718.png)
2-[(4-Ethoxycarbonyl-2,5-dimethylfuran-3-yl)methylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethoxycarbonyl-2,5-dimethylfuran-3-yl)methylamino]acetic acid is an organic compound with a complex structure, featuring a furan ring substituted with ethoxycarbonyl and dimethyl groups, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxycarbonyl-2,5-dimethylfuran-3-yl)methylamino]acetic acid typically involves multi-step organic reactionsThe final step involves the attachment of the aminoacetic acid moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethoxycarbonyl-2,5-dimethylfuran-3-yl)methylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the ethoxycarbonyl group yields the corresponding alcohol .
Scientific Research Applications
2-[(4-Ethoxycarbonyl-2,5-dimethylfuran-3-yl)methylamino]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxycarbonyl-2,5-dimethylfuran-3-yl)methylamino]acetic acid involves its interaction with specific molecular targets. The furan ring and aminoacetic acid moiety can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxycarbonyl-2,5-dimethylfuran-3-yl)methylamino]acetic acid
- 2-[(4-Ethoxycarbonyl-2,5-dimethylthiophene-3-yl)methylamino]acetic acid
- 2-[(4-Ethoxycarbonyl-2,5-dimethylpyrrole-3-yl)methylamino]acetic acid
Uniqueness
2-[(4-Ethoxycarbonyl-2,5-dimethylfuran-3-yl)methylamino]acetic acid is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different heterocyclic rings, such as thiophene or pyrrole.
Properties
IUPAC Name |
2-[(4-ethoxycarbonyl-2,5-dimethylfuran-3-yl)methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-4-17-12(16)11-8(3)18-7(2)9(11)5-13-6-10(14)15/h13H,4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFJGVABUDLANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1CNCC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione](/img/structure/B4978635.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4978644.png)
![1-cyclohexyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4978656.png)
![N-[2-[(1-hydroxy-4-oxopyrrolo[1,2-a]indol-2-yl)methylideneamino]ethyl]acetamide](/img/structure/B4978657.png)

![N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4978668.png)
![(2R*,6S*)-4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4978683.png)
![(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one](/img/structure/B4978686.png)
amine oxalate](/img/structure/B4978691.png)
![Methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate](/img/structure/B4978695.png)
![(5Z)-3-(4-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4978701.png)
![2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4978703.png)

![2-allyl-6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4978725.png)
